molecular formula C9H6INO2 B11925791 5-Hydroxy-3-(4-iodophenyl)isoxazole

5-Hydroxy-3-(4-iodophenyl)isoxazole

Katalognummer: B11925791
Molekulargewicht: 287.05 g/mol
InChI-Schlüssel: KWIZVPBOTUSPRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-3-(4-iodophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a hydroxy group at the 5-position and an iodophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-iodophenyl)isoxazole can be achieved through various synthetic routes. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This reaction is typically carried out under catalyst-free and microwave-assisted conditions, which enhances the efficiency and yield of the product .

Another approach involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions. Acidic conditions favor the formation of 3,5-isoxazole esters, while neutral and basic conditions lead to the formation of different hydroxy-isoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can be advantageous in industrial settings due to their efficiency and reduced environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-3-(4-iodophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-Hydroxy-3-(4-iodophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The hydroxy group and iodophenyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Hydroxy-3-(4-chlorophenyl)isoxazole
  • 5-Hydroxy-3-(4-bromophenyl)isoxazole
  • 5-Hydroxy-3-(4-fluorophenyl)isoxazole

Uniqueness

5-Hydroxy-3-(4-iodophenyl)isoxazole is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the hydroxy group enhances its solubility and reactivity, contributing to its diverse biological activities .

Eigenschaften

Molekularformel

C9H6INO2

Molekulargewicht

287.05 g/mol

IUPAC-Name

3-(4-iodophenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H6INO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H

InChI-Schlüssel

KWIZVPBOTUSPRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.